4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid
Description
4-Chloro-5-methoxy-1-methylindole-2-carboxylic acid is a substituted indole derivative featuring a chloro group at position 4, a methoxy group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-chloro-5-methoxy-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-13-7-3-4-9(16-2)10(12)6(7)5-8(13)11(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
QXKPIUXWTRDBJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid typically involves several steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-5-methoxyindole with methyl iodide in the presence of a base to introduce the methyl group at the nitrogen atom. This is followed by carboxylation at the 2-position using carbon dioxide under high pressure and temperature . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 4-chloro-5-methoxy-1-methylindole-2-carboxylic acid and analogous indole derivatives:
Impact of Substituents on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The chloro group (electron-withdrawing) at position 4 in the target compound may enhance the acidity of the carboxylic acid group compared to 5-methoxy-indole-2-carboxylic acid, which lacks a chloro substituent . The methoxy group (electron-donating) at position 5 could increase solubility in polar solvents relative to non-polar methyl groups.
Lipophilicity and Bioavailability :
- The methyl group at position 1 in the target compound may improve membrane permeability compared to unmethylated analogues like 5-methoxy-indole-2-carboxylic acid.
- Indomethacin’s benzoyl and acetic acid groups contribute to its pharmacological activity but also increase molecular weight and complexity .
Synthetic Considerations :
- Synthesis of the target compound likely involves regioselective substitution steps, similar to methods described for 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., reflux with acetic acid and sodium acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
